4-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine
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Overview
Description
4-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine typically involves the formation of the pyrazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-iodo-3,5-dimethylpyrazole with a pyridine derivative can be catalyzed by a suitable base or acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring .
Scientific Research Applications
4-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-iodopyrazole
- 3,5-dimethylpyrazole
- 4-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)pyridine
Uniqueness
4-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine is unique due to the presence of both iodine and pyridine moieties, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H10IN3 |
---|---|
Molecular Weight |
299.11 g/mol |
IUPAC Name |
4-(4-iodo-1,5-dimethylpyrazol-3-yl)pyridine |
InChI |
InChI=1S/C10H10IN3/c1-7-9(11)10(13-14(7)2)8-3-5-12-6-4-8/h3-6H,1-2H3 |
InChI Key |
WARKVCLFBZUOGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C2=CC=NC=C2)I |
Origin of Product |
United States |
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